(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE
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Overview
Description
(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE is a complex organic compound characterized by the presence of bromine, chlorine, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE typically involves the condensation of 4-bromobenzaldehyde with 2-chlorobenzylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide
- Other piperazine derivatives with similar functional groups
Uniqueness
(1Z)-1-(4-BROMOPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE is unique due to its specific combination of bromine, chlorine, and piperazine functional groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H21BrClN3 |
---|---|
Molecular Weight |
406.7g/mol |
IUPAC Name |
(Z)-1-(4-bromophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H21BrClN3/c1-15(16-6-8-18(20)9-7-16)22-24-12-10-23(11-13-24)14-17-4-2-3-5-19(17)21/h2-9H,10-14H2,1H3/b22-15- |
InChI Key |
PNMSYBMYPCQOKZ-JCMHNJIXSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)Br |
SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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